molecular formula C10H16O3S B12084671 3-[2-(2-Ethoxyethoxy)ethoxy]thiophene CAS No. 138625-91-9

3-[2-(2-Ethoxyethoxy)ethoxy]thiophene

Cat. No.: B12084671
CAS No.: 138625-91-9
M. Wt: 216.30 g/mol
InChI Key: ZVDPUBPRSFKMAI-UHFFFAOYSA-N
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Description

Thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The specific compound has three ethoxyethoxy groups attached to the third carbon of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- typically involves the functionalization of a thiophene ring with ethoxyethoxy groups. One common method starts with the thiophene ring, which undergoes a series of substitution reactions to introduce the ethoxyethoxy groups. The reaction conditions often involve the use of strong bases such as potassium tert-butoxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- depends on its specific application. In organic electronics, the compound acts as a hole injection layer, facilitating the transfer of positive charges (holes) between the electrode and the semiconducting layer. This process involves the reduction of energy barriers at the interface, improving the efficiency and performance of devices like OLEDs and OPVs .

Comparison with Similar Compounds

Similar Compounds

    Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy groups.

    Thiophene, 3-[2-(2-propoxyethoxy)ethoxy]-: Similar structure but with propoxyethoxy groups.

Uniqueness

Thiophene, 3-[2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific ethoxyethoxy functional groups, which impart distinct solubility, reactivity, and electronic properties. These characteristics make it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

138625-91-9

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

3-[2-(2-ethoxyethoxy)ethoxy]thiophene

InChI

InChI=1S/C10H16O3S/c1-2-11-4-5-12-6-7-13-10-3-8-14-9-10/h3,8-9H,2,4-7H2,1H3

InChI Key

ZVDPUBPRSFKMAI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC1=CSC=C1

Origin of Product

United States

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